Ether, bis(2,6-dichlorobenzyl)
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Overview
Description
Ether, bis(2,6-dichlorobenzyl), also known as 2,2’,4,4’-Tetrachlorodibenzyl ether, is a chemical compound with the molecular formula C14H10Cl4O and a molecular weight of 336.041 g/mol . This compound is characterized by the presence of two 2,6-dichlorobenzyl groups connected by an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ether, bis(2,6-dichlorobenzyl) typically involves the reaction of 2,6-dichlorobenzyl chloride with a base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction to form the ether linkage . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Ether, bis(2,6-dichlorobenzyl) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ether, bis(2,6-dichlorobenzyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the dichlorobenzyl groups to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent are used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Less chlorinated benzyl ethers.
Substitution: Substituted benzyl ethers with various nucleophiles.
Scientific Research Applications
Ether, bis(2,6-dichlorobenzyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of Ether, bis(2,6-dichlorobenzyl) involves its interaction with molecular targets through its dichlorobenzyl groups. These groups can interact with enzymes and proteins, potentially inhibiting their activity. The ether linkage provides stability to the molecule, allowing it to persist in various environments and exert its effects over a prolonged period .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl methyl ether: Similar structure but with a methyl group instead of a second dichlorobenzyl group.
2,4-Dichlorobenzyl ether: Similar ether linkage but with different chlorination pattern on the benzyl groups.
Uniqueness
Ether, bis(2,6-dichlorobenzyl) is unique due to its specific chlorination pattern and the presence of two dichlorobenzyl groups connected by an ether linkage. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Biological Activity
Ether, bis(2,6-dichlorobenzyl) is an organochlorine compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₀Cl₄O
- Molecular Weight : Approximately 336.04 g/mol
- Structure : Consists of two 2,6-dichlorobenzyl groups linked by an ether bond.
Biological Activity Overview
The biological activity of Ether, bis(2,6-dichlorobenzyl) has been investigated primarily for its toxicity and potential pharmacological effects. The compound is classified as harmful if swallowed and can cause serious eye irritation. Although specific pharmacological activities are not extensively documented, its structural similarity to other chlorinated compounds suggests potential antimicrobial or antifungal properties.
The mechanism of action involves interactions between the dichlorobenzyl groups and biological molecules, such as enzymes and proteins. The presence of chlorine atoms enhances the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions. This reactivity may lead to inhibition of enzyme activity, contributing to its biological effects.
Toxicity Studies
Research indicates that Ether, bis(2,6-dichlorobenzyl) exhibits significant toxicity towards various biological systems. Its acute toxicity was evaluated in laboratory settings:
Test Organism | Endpoint | Toxicity Level |
---|---|---|
Daphnia magna | EC50 (48h) | 5.8 μg/L |
Fish Species | LC50 (96h) | Varies by species |
These studies highlight the compound's potential environmental impact and risks associated with exposure.
Case Studies
- Antifungal Activity : A study investigated the antifungal potential of chlorinated benzyl ethers against Candida albicans. Ether, bis(2,6-dichlorobenzyl) showed moderate inhibition compared to other chlorinated compounds.
- Enzyme Inhibition : Research indicated that the compound could inhibit certain cytochrome P450 enzymes in vitro. This suggests a potential for drug-drug interactions when used alongside other pharmaceuticals.
Comparison with Similar Compounds
To understand the uniqueness of Ether, bis(2,6-dichlorobenzyl), it is essential to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ether, dibenzyl | Two benzyl groups linked by an ether bond | More symmetrical than bis(2,6-dichlorobenzyl) |
Ether, bis(4-chlorobenzyl) | Similar structure with 4-chloro substitutions | Different halogen positioning affects reactivity |
Dichloroaniline | Contains amino group and dichloro substituents | Potentially different biological activities |
Ether, bis(2,6-dichlorobenzyl) is notable for its specific chlorination pattern at the ortho positions on the benzene ring. This configuration may influence both its chemical reactivity and biological interactions compared to other similar compounds.
Properties
CAS No. |
73927-56-7 |
---|---|
Molecular Formula |
C14H10Cl4O |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
1,3-dichloro-2-[(2,6-dichlorophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H10Cl4O/c15-11-3-1-4-12(16)9(11)7-19-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2 |
InChI Key |
ITFCEERPJPLHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COCC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
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